In Vitro Antischistosomal Potency: (S)-Praziquantel Is 501× Less Active Than (R)-Praziquantel Against S. haematobium
(S)-Praziquantel exhibits dramatically reduced antischistosomal activity compared to its chiral counterpart (R)-Praziquantel. In a head-to-head in vitro study using adult Schistosoma haematobium worms, the IC50 of (S)-PZQ was 3.51 μg/ml at 4 hours and 3.40 μg/ml at 72 hours, whereas (R)-PZQ achieved IC50 values of 0.007 μg/ml and 0.01 μg/ml, respectively. This corresponds to a eudysmic ratio of 501× at the 4-hour time point. Racemic praziquantel showed an IC50 of 0.03 μg/ml at both time points [1].
| Evidence Dimension | In vitro antischistosomal activity (IC50, μg/ml) |
|---|---|
| Target Compound Data | 3.51 (4 h); 3.40 (72 h) |
| Comparator Or Baseline | (R)-Praziquantel: 0.007 (4 h); 0.01 (72 h). Racemic PZQ: 0.03 (4 h); 0.03 (72 h) |
| Quantified Difference | Eudysmic ratio of 501× (R-PZQ vs. S-PZQ at 4 h) |
| Conditions | Adult Schistosoma haematobium worms cultured in RPMI-1640 medium with 20% calf serum, 5% CO₂, 37°C |
Why This Matters
This extreme potency differential confirms that (S)-Praziquantel is essentially inactive as a standalone anthelmintic, making it unsuitable for any efficacy-focused preclinical or clinical development program.
- [1] In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors. 2017; 10: 365. View Source
